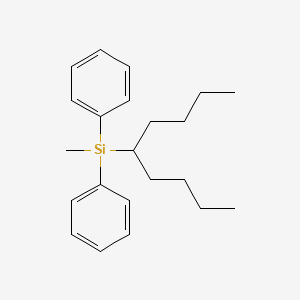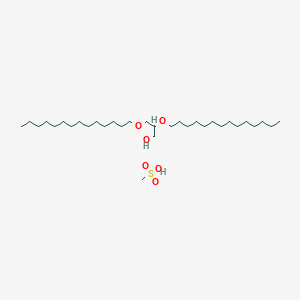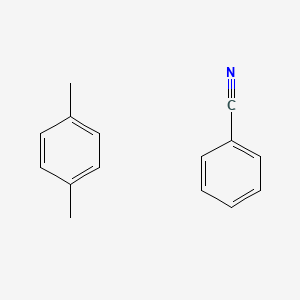![molecular formula C15H17IO2S B15159504 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate CAS No. 819079-71-5](/img/structure/B15159504.png)
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate is a chemical compound that features a unique combination of a hept-2-yn-1-yl group, a sulfanyl group, and an iodoacetate moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate typically involves the following steps:
Formation of Hept-2-yn-1-yl Sulfanyl Intermediate: This step involves the reaction of hept-2-yn-1-ol with a thiol compound under suitable conditions to form the hept-2-yn-1-yl sulfanyl intermediate.
Iodoacetate Formation: The intermediate is then reacted with iodoacetic acid or its derivatives to form the final product, this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The iodoacetate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Addition: The alkyne group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild conditions.
Addition: Reagents like halogens, hydrogen, or organometallic compounds can be used for addition reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenyl iodoacetates.
Addition: Alkenes or alkylated products.
Scientific Research Applications
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Bioconjugation: Used in the modification of biomolecules for various biochemical studies.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, depending on its application.
Pathways Involved: The specific pathways would depend on the biological context in which the compound is used, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate
- 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (trifluoroacetate)
Uniqueness
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate is unique due to the presence of the iodoacetate moiety, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the alkyne, sulfanyl, and iodoacetate groups makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
819079-71-5 |
|---|---|
Molecular Formula |
C15H17IO2S |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(2-hept-2-ynylsulfanylphenyl) 2-iodoacetate |
InChI |
InChI=1S/C15H17IO2S/c1-2-3-4-5-8-11-19-14-10-7-6-9-13(14)18-15(17)12-16/h6-7,9-10H,2-4,11-12H2,1H3 |
InChI Key |
DMQGPRZDJCTCSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCSC1=CC=CC=C1OC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)

![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)


![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)

